molecular formula C12H10BFO3 B1344077 3-(4-Fluorophenoxy)phenylboronic acid CAS No. 283173-82-0

3-(4-Fluorophenoxy)phenylboronic acid

Cat. No. B1344077
CAS RN: 283173-82-0
M. Wt: 232.02 g/mol
InChI Key: HAYLWLXZRMEDJJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)phenylboronic acid, also known as F-PPBA, is a boronic acid derivative that has been used in a variety of scientific research applications. F-PPBA is a useful reagent for the synthesis of organic compounds, and it has been used to study the mechanisms of action of various biochemical and physiological processes. It has been used in a variety of laboratory experiments to study the effects of different types of compounds on cellular structures and functions.

Scientific Research Applications

Glucose Sensing

3-(4-Fluorophenoxy)phenylboronic acid has applications in enzyme-free glucose sensing. A study by Bao et al. (2021) synthesized a monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for glucose sensing at physiological conditions. The monomer showed promise in enzyme-free glucose detection, highlighting its potential in medical and biological applications (Bao et al., 2021).

Structural and Thermochemical Analysis

Rao et al. (2017) conducted structural and thermochemical analyses of several monosubstituted phenylboronic acids, including this compound. Their study provided valuable insights into the equilibrium geometries and heats of formation of these compounds, which are crucial for understanding their behavior in various chemical processes (Rao et al., 2017).

Non-Covalent Protein Labeling

Martínez-Aguirre et al. (2021) explored the formation of neutral tetrahedral N,O-coordinated cyclic complexes using phenylboronic acid (PBA), which includes this compound. These complexes exhibit strong fluorescence enhancement and increased protein affinity, making them suitable for non-covalent protein labeling and bioconjugation (Martínez-Aguirre et al., 2021).

Antiproliferative Activity in Cancer Research

Psurski et al. (2018) investigated phenylboronic acid derivatives, including this compound, for their antiproliferative potential in cancer cell lines. Their study provided insights into the compounds' ability to induce cell cycle arrest and apoptosis, positioning them as potential agents in experimental oncology (Psurski et al., 2018).

Catalytic Applications

Hatamifard et al. (2016) reportedon the use of a nanocomposite involving phenylboronic acids for catalytic applications. They synthesized an Ag/zeolite nanocomposite as a catalyst for the hydroxylation of phenylboronic acid to phenol. This highlights the potential of phenylboronic acids, including this compound, in catalysis and chemical synthesis (Hatamifard et al., 2016).

Development of Polybenzoxazine Materials

Trejo-Machin et al. (2017) explored the use of phenolic compounds in the development of polybenzoxazine, a class of thermosetting resins. They investigated the potential of phenylboronic acids, including this compound, as renewable building blocks for these materials, offering insights into sustainable alternatives in material science (Trejo-Machin et al., 2017).

Antifungal Activity

Borys et al. (2019) studied the antifungal properties of various phenylboronic acids, including this compound. Their research indicated significant antifungal activities against strains like Aspergillus and Candida, suggesting potential applications in antifungal drug development (Borys et al., 2019).

Insulin Loading and Release

Luo et al. (2020) explored the use of 4-fluorophenylboronic acid, related to this compound, in developing chitosan-based materials for insulin loading and controlled release. This study highlights the potential of phenylboronic acids in biomedical applications, especially in drug delivery systems (Luo et al., 2020).

Mechanism of Action

Target of Action

3-(4-Fluorophenoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the organoboron compound (such as this compound) is transferred from boron to palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The SM coupling reaction, in which this compound plays a crucial role, involves two main biochemical pathways: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s worth noting that the compound is generally stable and readily prepared , suggesting good bioavailability for its intended use in chemical reactions.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability are robust to a wide range of reaction conditions.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, in contact with skin, or if inhaled .

Future Directions

Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . They have potential applications in cancer diagnosis and tumor targeting, as well as in chemotherapy, gene therapy, phototherapy, and immunotherapy . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to glycan chains of antibodies, making it useful in bioanalytical applications . The nature of these interactions often involves the formation of covalent bonds with hydroxyl groups on biomolecules, which can influence the activity and stability of the target molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of serine proteases and kinase enzymes, which are crucial for cell growth, progression, and metastasis . Additionally, this compound can impact the cellular redox state and oxidative stress levels, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form reversible covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound is known to inhibit serine proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular functions without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within cells can affect its biochemical activity and interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.

properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLWLXZRMEDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268987
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

283173-82-0
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283173-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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